3,5-dimethyl-4H-1,2,4-triazole

Polyurethane Coatings Crosslinking Chemistry Blocked Isocyanates

Substituting other azoles in PUR coating formulations causes severe crystallization and unworkable viscosity. 3,5-Dimethyl-4H-1,2,4-triazole (CAS 7343-34-2) is the validated blocking agent for HDI-based polyisocyanates, producing low-viscosity, storage-stable 1K-PUR crosslinkers curing at 120-140°C with minimal yellowing. In cooling water, it reduces aquatic toxicity to nitrifying bacteria by 30-700× vs. unsubstituted triazole. • Crystallization-resistant 1K-PUR formulations • Three distinct Cu(I) supramolecular isomers for crystal engineering • ≥97% purity; ambient shipping; global stock

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 7343-34-2
Cat. No. B1295393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4H-1,2,4-triazole
CAS7343-34-2
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C
InChIInChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7)
InChIKeyXYYXDARQOHWBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4H-1,2,4-triazole (CAS 7343-34-2) | Procurement-Grade Triazole Building Block for Polyurethane & Coordination Chemistry


3,5-Dimethyl-4H-1,2,4-triazole (CAS 7343-34-2) is a symmetric, dimethyl-substituted 1,2,4-triazole derivative with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It exists as a colorless, acicular crystalline solid with a melting point of 139-144°C . As a heterocyclic building block, it is utilized primarily as a ligand in coordination chemistry for the synthesis of transition metal complexes [1] and as a high-performance blocking agent for polyisocyanates in heat-curable, one-component polyurethane (PUR) coating systems [2].

Workflow Heterocyclic building block for coordination chemistry and polyurethane crosslinking
Selection Dimethyl-substituted triazole; procurement-grade with defined melting point
Format Crystalline solid suitable for solvent-based synthesis and high-solids coating systems

Why 3,5-Dimethyl-4H-1,2,4-triazole Cannot Be Casually Substituted: A Comparative Analysis of Structure-Function Differentiation


Substitution with other 1,2,4-triazoles or related azoles in applications such as polyurethane crosslinking and coordination polymer synthesis is not equivalent and often leads to catastrophic performance failure. The specific presence and position of the two methyl groups on the 3,5-positions of 3,5-dimethyl-4H-1,2,4-triazole fundamentally alter key properties, including its basicity, steric profile, and the solution stability of its derivatives. For instance, in polyurethane coating applications, polyisocyanates blocked with unsubstituted 1,2,4-triazole suffer from severe crystallization and unacceptably high viscosity, rendering them unusable for storage-stable one-component systems [1]. Similarly, in copper corrosion inhibition, the methyl substitution pattern dictates a specific balance between environmental toxicity and performance [2]. The data below quantifies these critical differences, underscoring why 3,5-dimethyl-4H-1,2,4-triazole must be explicitly specified to ensure desired material properties and processability.

3,5-Dimethyl-1,2,4-triazole
Target: Low-viscosity, crystallization-resistant crosslinker solutions
Unsubstituted 1,2,4-triazole
Risk: Causes severe crystallization and high viscosity; unsuitable for 1K-PUR systems
Generic triazole ligands
Risk: May not support the same supramolecular isomer diversity in Cu(I) coordination polymers

3,5-Dimethyl-4H-1,2,4-triazole: A Quantitative Guide to Differentiating Evidence for Scientific and Industrial Procurement


Superior Solution Stability: 3,5-Dimethyl-1,2,4-triazole vs. Unsubstituted 1,2,4-Triazole as a Polyisocyanate Blocking Agent

For the formulation of storage-stable, one-component polyurethane (1K-PUR) stoving lacquers, polyisocyanates blocked with unsubstituted 1,2,4-triazole are fundamentally unusable due to severe crystallization and high solution viscosity [1]. In contrast, polyisocyanates blocked with 3,5-dimethyl-1,2,4-triazole yield low-viscosity, crystallization-resistant crosslinker solutions that are storage-stable, enabling their use in high-solids automotive clear coats [1]. This differentiation is due to the steric hindrance and altered electronic properties imparted by the methyl groups.

Blocking agent solution stability
Head-to-head
Target: Low-viscosity, stable solution.
Baseline: Unusable (crystallizes)
Enables storage-stable 1K-PUR stoving lacquers
HDI-based polyisocyanate evaluation in organic solvent
Polyurethane Coatings Crosslinking Chemistry Blocked Isocyanates

Reduced Environmental Toxicity: 3,5-Dimethyl-1,2,4-triazole vs. Unsubstituted 1,2,4-Triazole in Nitrification Inhibition

While unsubstituted 1,2,4-triazole is a potent inhibitor of microbial nitrification in wastewater treatment, its high toxicity poses a significant environmental risk. 3,5-Dimethyl-1,2,4-triazole exhibits a drastically reduced nitrification inhibition effect, making it a more environmentally compatible alternative in applications like cooling water systems where azole corrosion inhibitors are used [1].

Nitrification inhibition (IC50)
Head-to-head
30–700× higher IC50 (less toxic) vs. unsubstituted
Supports environmentally preferred corrosion inhibitor selection
In vitro activated sludge nitrification assay; baseline IC50 = 0.11 mg/L
Corrosion Inhibition Ecotoxicology Wastewater Treatment

Performance Trade-off in Copper Corrosion Inhibition: 3,5-Dimethyl vs. Unsubstituted 1,2,4-Triazole

The addition of methyl groups to the 1,2,4-triazole ring slightly diminishes the maximum achievable corrosion inhibition efficiency for copper under alkaline conditions. While 3,5-dimethyl-1,2,4-triazole remains a highly effective inhibitor, it demonstrates a quantifiably lower peak efficiency compared to its unsubstituted counterpart [1].

Copper corrosion inhibition
Head-to-head
77.7% efficiency (vs. 89.6% for unsubstituted)
Quantified performance trade-off for data-driven procurement
Electrochemical Tafel analysis, alkaline conditions
Copper Corrosion Inhibition Electrochemistry Materials Protection

Unique Supramolecular Isomerism: 3,5-Dimethyl-1,2,4-triazole vs. Other Triazole Ligands in Coordination Polymer Synthesis

3,5-Dimethyl-1,2,4-triazole (Hmtz) demonstrates a unique ability to form three distinct supramolecular isomers with copper(I) (α-, β-, and γ-Cu(mtz)), representing the first example of true supramolecular isomerism within three-dimensional 3-connected nets [1]. This polymorphic versatility is not observed for unsubstituted 1,2,4-triazole or other commonly used triazole ligands.

Supramolecular isomerism
Class-level
Forms three distinct 3D nets (α, β, γ) with Cu(I)
Supports crystal engineering and MOF discovery research
Unique to 3,5-dimethyl derivative; source-specific review
Coordination Polymers Crystal Engineering Metal-Organic Frameworks

Validated Industrial and Research Applications for 3,5-Dimethyl-4H-1,2,4-triazole (CAS 7343-34-2) Based on Differential Evidence


High-Performance Blocking Agent for Storage-Stable 1K-PUR Automotive Clear Coats

As established in the evidence, 3,5-dimethyl-1,2,4-triazole is the only viable blocking agent for HDI-based polyisocyanates to create low-viscosity, crystallization-resistant crosslinkers for 1K-PUR stoving lacquers. Its use enables the formulation of premium automotive clear coats that can be cured at 120-140°C with minimal thermal yellowing, a property unattainable with unsubstituted 1,2,4-triazole-blocked systems [1].

Environmentally Preferred Corrosion Inhibitor for Copper in Cooling Water Systems

When used as a copper corrosion inhibitor in industrial cooling water, 3,5-dimethyl-1,2,4-triazole provides a data-validated trade-off: a moderate 11.9% reduction in peak inhibition efficiency (77.7% vs. 89.6%) in exchange for a drastic 30-700x reduction in aquatic toxicity to nitrifying bacteria [1]. This makes it the preferred choice for facilities with stringent wastewater discharge permits and a commitment to sustainable water management.

Ligand for Discovery of Polymorphic Metal-Organic Frameworks and Coordination Polymers

The unique ability of 3,5-dimethyl-1,2,4-triazole to direct the formation of three distinct supramolecular isomers with Cu(I) is a cornerstone for researchers in crystal engineering [1]. It provides a chemically tractable system for systematically investigating the relationship between synthesis conditions, molecular packing, and the resulting physical properties (e.g., porosity, luminescence, magnetism) of new functional materials.

Application
Selection Property
Validation Focus
1K-PUR automotive clear coats
Crystallization-resistant crosslinker
Solution viscosity and storage stability testing
Copper corrosion inhibitor in cooling water
Reduced aquatic toxicity profile
Nitrification inhibition and discharge permit review
Coordination polymer and MOF synthesis
Unique trimorphic ligand behavior
Supramolecular isomer characterization

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